molecular formula C16H13N3O2S2 B2602702 (E)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 886913-91-3

(E)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2602702
CAS No.: 886913-91-3
M. Wt: 343.42
InChI Key: COMOBSQAKORGDB-BQYQJAHWSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be typical of a medium-sized organic molecule. It is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings and the potential for pi-stacking interactions. It is likely to be soluble in organic solvents but relatively insoluble in water .

Scientific Research Applications

Organic Synthesis and Polymer Development

One key application area is in the synthesis of heterocyclic compounds, where derivatives of thiosemicarbazide, such as (E)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, serve as precursors for the synthesis of imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. These compounds have been evaluated for their antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Elmagd et al., 2017).

In the realm of polymer science, controlled radical polymerization techniques have been applied to monomers containing acrylamide units, including derivatives similar to this compound, to synthesize homopolymers with unique properties. For instance, polymers containing l-phenylalanine moieties have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, resulting in materials with controlled molecular weights and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).

Anticancer Activity

Another significant area of application is in anticancer research. Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and shown to exhibit moderate to excellent anticancer activity, with some derivatives demonstrating higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Molecular Engineering and Sensitizers for Solar Cells

Furthermore, molecular engineering has utilized compounds incorporating this compound derivatives to develop organic sensitizers for solar cell applications. These sensitizers, featuring donor, electron-conducting, and anchoring groups, have been shown to exhibit high incident photon to current conversion efficiencies when anchored onto TiO2 film, underscoring their potential in enhancing solar cell performance (Kim et al., 2006).

Properties

IUPAC Name

(E)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-22-13-5-2-4-11(10-13)15-18-19-16(21-15)17-14(20)8-7-12-6-3-9-23-12/h2-10H,1H3,(H,17,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMOBSQAKORGDB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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